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Abstract
Albenatide, also known as CJC-1134-PC, is a long-acting glucagon-like peptide-1 (GLP-1)

receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM). It is a

chemically modified analogue of exendin-4, engineered for extended duration of action through

covalent conjugation to recombinant human albumin. This guide provides a detailed technical

summary of the discovery, mechanism of action, preclinical pharmacology, and clinical

development of Albenatide, based on publicly available data. Key quantitative data are

summarized in tables, and detailed experimental methodologies are described. Signaling

pathways and development workflows are visualized using diagrams to provide a

comprehensive overview for researchers and professionals in the field of drug development.

Introduction and Discovery
Albenatide emerged from the need for long-acting incretin mimetics to improve glycemic

control and patient compliance in the management of T2DM. The native GLP-1 hormone has a

very short half-life, limiting its therapeutic potential. The initial lead molecule, exendin-4—a

peptide originally isolated from the saliva of the Gila monster—offered a longer duration of

action than native GLP-1 but still required frequent injections.

The discovery of Albenatide was driven by ConjuChem's proprietary PC-DAC™ (Preformed

Conjugate-Drug Affinity Complex) technology.[1] This platform technology addresses the
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challenges of rapid peptide degradation and renal clearance by covalently bonding a

therapeutic peptide to albumin ex vivo.[2] For Albenatide, a synthetic analogue of exendin-4

was engineered to contain a reactive chemical group, which is then conjugated to the cysteine-

34 residue of recombinant human albumin.[1][2] This conjugation endows Albenatide with the

pharmacokinetic properties of albumin, significantly extending its half-life and allowing for once-

weekly administration.[1]

The development has been a collaborative effort, with ConjuChem leading the initial discovery

and Hebei Changshan Biochemical Pharmaceutical Co., Ltd. (CSBIO) and its subsidiaries

advancing the later-stage clinical development, particularly in China.

Mechanism of Action
As a GLP-1 receptor agonist, Albenatide mimics the actions of the endogenous incretin

hormone GLP-1. It binds to and activates GLP-1 receptors, which are G-protein coupled

receptors expressed on pancreatic beta-cells and other tissues. This activation initiates a

cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the

activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The primary downstream effects of GLP-1 receptor activation by Albenatide include:

Glucose-Dependent Insulin Secretion: Increased cAMP levels potentiate insulin secretion

from pancreatic beta-cells in the presence of elevated blood glucose.

Suppression of Glucagon Secretion: It inhibits the release of glucagon from pancreatic

alpha-cells, which in turn reduces hepatic glucose production.

Delayed Gastric Emptying: Albenatide slows the rate at which food is absorbed from the

gut, mitigating postprandial glucose excursions.

Promotion of Satiety: By acting on GLP-1 receptors in the brain, it helps to reduce food

intake and can contribute to weight loss.
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Figure 1: GLP-1 Receptor Signaling Pathway activated by Albenatide.
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Preclinical Development
PC-DAC™ Technology Workflow
The manufacturing of Albenatide involves the ex vivo conjugation of a modified exendin-4

peptide with recombinant human albumin. This process ensures that the resulting drug product

is a well-defined conjugate, with the peptide attached specifically to the cysteine-34 of albumin.

This approach contrasts with technologies that rely on in vivo binding to endogenous albumin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exendin-4 Peptide

Chemical Modification
(Addition of reactive linker)

Modified Exendin-4
(with reactive group)

Ex Vivo Conjugation
(PC-DAC™ Process)

Recombinant
Human Albumin

Albenatide (CJC-1134-PC)
(Albumin-Peptide Conjugate)

Formulation & Fill/Finish

Final Drug Product
(Injectable Solution)

Click to download full resolution via product page

Figure 2: Workflow for the creation of Albenatide via PC-DAC™ technology.
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Preclinical Pharmacology
Preclinical studies were conducted to evaluate the in vitro and in vivo activity of Albenatide. In

one key study, Albenatide (CJC-1134-PC) was compared with its parent molecule, exendin-4.

The study demonstrated that despite its significantly larger size, Albenatide was equipotent to

exendin-4 in its ability to stimulate cAMP production in a cell line expressing the GLP-1

receptor.

In vivo studies in mice showed that Albenatide effectively lowered blood glucose after both

oral and intraperitoneal glucose challenges in a dose-dependent manner. This effect was

confirmed to be GLP-1 receptor-dependent, as it was absent in GLP-1 receptor knockout mice.

Furthermore, Albenatide was as effective as an equimolar dose of exendin-4 at producing a

sustained inhibition of food intake.

Table 1: Summary of Preclinical Efficacy

Parameter Finding Note

In Vitro Potency

Equipotent to exendin-4 in
stimulating cAMP
production.

Specific EC50 values are
not publicly available.

Glucose Lowering
Significantly reduced glucose

excursions in wild-type mice.

Effect was GLP-1 receptor-

dependent.

| Food Intake | As effective as exendin-4 in reducing food intake. | Demonstrates preservation

of central satiety effects. |

Clinical Development
Albenatide has progressed through Phase I, II, and III clinical trials. The development program

has primarily been conducted in China.

Phase I Clinical Studies
Two Phase I, randomized, double-blind, placebo-controlled studies were conducted in healthy

Chinese subjects and patients with T2DM to assess the safety, tolerability, pharmacokinetics

(PK), and pharmacodynamics (PD) of Albenatide (ChiCTR-IPC-15007190).
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The results showed that Albenatide was steadily absorbed after subcutaneous injection. It

exhibited a prolonged half-life, supporting the intended once-weekly dosing regimen. The most

common adverse events were gastrointestinal in nature, consistent with the GLP-1 receptor

agonist class.

Table 2: Pharmacokinetic Parameters of Albenatide (Phase I)

Parameter
Healthy Subjects (Single 2
mg dose)

T2DM Subjects (Weekly
Dosing)

Tmax (Time to Peak

Concentration)
36 - 72 hours ~48 hours

Mean t½ (Half-life) 111.6 - 127.6 hours 111.6 - 127.6 hours

| Steady State | N/A | Reached after 4-5 weekly doses |

Phase II Clinical Studies
Phase II trials were conducted to establish the optimal dose for future Phase III studies and to

further evaluate the safety and efficacy of weekly Albenatide injections. A dose-ranging study

was initiated in patients with T2DM on metformin monotherapy. The results of the Phase II

program indicated that the main efficacy endpoints were met, leading to the initiation of Phase

III trials.

Phase III Clinical Studies
Two pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III studies were

conducted in China to confirm the efficacy and safety of once-weekly Albenatide.

CSCJC DM301 (NCT07057271): This study assessed Albenatide in T2DM patients with

inadequate glycemic control on metformin alone or in combination with insulin

secretagogues.

CSCJC DM302: This study evaluated Albenatide in previously untreated T2DM patients with

poor blood sugar control.
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In September 2023, CSBIO announced positive top-line results from both studies. After 24

weeks of treatment, Albenatide demonstrated superiority over placebo in the primary efficacy

endpoint.

Table 3: Summary of Phase III Clinical Trial Efficacy (24 Weeks)

Trial ID Patient Population
Primary Endpoint
Finding

Quantitative Data

CSCJC DM301

T2DM inadequately
controlled on
metformin +/-
insulin
secretagogues

Superiority of
Albenatide over
placebo was
established.

Specific HbA1c
reduction values
(vs. placebo) and
p-values are not
publicly available.

| CSCJC DM302 | Treatment-naïve T2DM with poor glycemic control | Significant decrease in

HbA1c from baseline; superiority over placebo was established. | Specific HbA1c reduction

values (vs. placebo) and p-values are not publicly available. |

Table 4: Summary of Phase III Safety Findings

Adverse Events Finding

Overall Profile Good safety and tolerability.

Most Common AEs

Consistent with the safety characteristics of

other GLP-1 receptor agonists (typically

gastrointestinal).

| Unexpected Risks | No unexpected safety risks were identified. |
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Figure 3: Simplified workflow of the Phase III clinical trials for Albenatide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b605277?utm_src=pdf-body-img
https://www.benchchem.com/product/b605277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols (Representative
Methodologies)
While the specific, detailed protocols used in the development of Albenatide are proprietary,

the following sections describe standard, representative methodologies for the key assays

required for the characterization of a GLP-1 receptor agonist.

GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of Albenatide for the GLP-1 receptor.

Principle: A competitive binding assay is used, where the test compound (Albenatide)

competes with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) for binding to membranes prepared from

cells overexpressing the human GLP-1 receptor.

Protocol Outline:

Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with the human

GLP-1 receptor are harvested and homogenized in a lysis buffer. The cell lysate is

centrifuged to pellet the membranes, which are then washed and resuspended in an assay

buffer.

Assay Setup: The assay is performed in a 96-well plate format.

Total Binding: Wells contain cell membranes, radiolabeled ligand, and assay buffer.

Non-specific Binding: Wells contain all components of total binding plus a high

concentration of an unlabeled competitor (e.g., native GLP-1) to saturate the receptors.

Competition: Wells contain cell membranes, radiolabeled ligand, and serial dilutions of the

test compound (Albenatide).

Incubation: The plate is incubated (e.g., for 60-120 minutes at room temperature) to allow

binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer
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to remove unbound ligand.

Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity retained on

the filters is counted using a microplate scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total

binding. The data from the competition assay are plotted as percent specific binding versus

the log concentration of Albenatide. A non-linear regression analysis is used to determine

the IC50 (concentration of Albenatide that inhibits 50% of specific binding), which can be

converted to a Ki (inhibition constant).

Intracellular cAMP Accumulation Assay
Objective: To measure the functional potency of Albenatide in activating the GLP-1 receptor

and stimulating the downstream signaling pathway.

Principle: This is a cell-based functional assay that measures the production of cAMP in

response to receptor activation by an agonist.

Protocol Outline:

Cell Culture: A suitable cell line (e.g., HEK293 or CHO) expressing the human GLP-1

receptor is cultured in multi-well plates.

Assay Conditions: Cells are washed and incubated in a stimulation buffer, often containing a

phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly

synthesized cAMP.

Agonist Stimulation: Cells are treated with serial dilutions of Albenatide or a reference

agonist (e.g., exendin-4) and incubated for a defined period (e.g., 15-30 minutes at 37°C).

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular

cAMP.

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a

competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or

an ELISA-based kit.
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Data Analysis: The measured signal is converted to cAMP concentration using a standard

curve. The data are then plotted as cAMP concentration versus the log concentration of

Albenatide. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the

concentration of agonist that produces 50% of the maximal response) and the Emax

(maximal effect).

Conclusion
Albenatide is a promising long-acting GLP-1 receptor agonist that has successfully completed

Phase III clinical trials. Its development, based on the innovative PC-DAC™ technology, allows

for a convenient once-weekly dosing regimen. Preclinical and clinical data have demonstrated

its intended mechanism of action and a favorable pharmacokinetic profile. While detailed

quantitative results from the pivotal Phase III studies are not yet fully public, the announced

positive outcomes suggest that Albenatide is effective in improving glycemic control in patients

with type 2 diabetes with a safety profile consistent with its drug class. Further publication of

the complete Phase III data will be crucial for a comprehensive assessment of its place in the

therapeutic landscape.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

